4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide
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Overview
Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide is a complex organic compound that features a unique structure combining an oxadiazole ring with dimethoxyphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of Dimethoxyphenyl Group: This step may involve the use of coupling reactions such as Suzuki or Heck reactions to introduce the dimethoxyphenyl moiety.
Introduction of Dimethylphenyl Group: This can be accomplished through amide bond formation using reagents like carbodiimides or triazine-based coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in various organic synthesis reactions.
Uniqueness
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide stands out due to its combination of an oxadiazole ring with dimethoxyphenyl and dimethylphenyl groups, which imparts unique chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)butanamide |
InChI |
InChI=1S/C22H25N3O4/c1-14-8-9-15(2)17(12-14)23-20(26)6-5-7-21-24-22(25-29-21)16-10-11-18(27-3)19(13-16)28-4/h8-13H,5-7H2,1-4H3,(H,23,26) |
InChI Key |
SQFVNTHADNBPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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